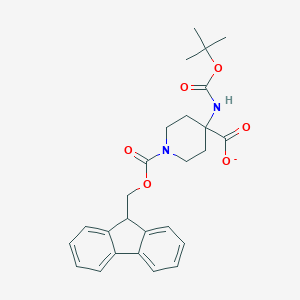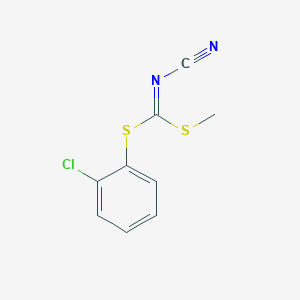
(2-Chlorophenyl) methyl cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl) methyl cyanocarbonimidodithioate, commonly known as CMCD, is a potent insecticide that belongs to the class of dithiocarbamates. It was first synthesized in the early 1970s and has since been widely used in agriculture to control pests and insects. CMCD has a broad spectrum of activity and is effective against a wide range of insect pests, including aphids, thrips, and mites.
Wirkmechanismus
CMCD acts by irreversibly inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Studies have shown that CMCD can cause a range of biochemical and physiological effects in insects, including inhibition of growth and development, disruption of reproduction, and alteration of the immune system. CMCD has also been found to be toxic to non-target organisms, including bees, fish, and birds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMCD is its broad spectrum of activity, which makes it effective against a wide range of insect pests. However, its toxicity to non-target organisms and potential environmental impact are significant limitations. In addition, CMCD can be difficult to handle and requires careful storage and disposal.
Zukünftige Richtungen
There is ongoing research into the development of safer and more environmentally friendly alternatives to CMCD. One potential direction is the use of natural products as insecticides, such as plant extracts and essential oils. Another direction is the development of genetically modified crops that are resistant to insect pests, reducing the need for insecticides altogether.
Conclusion
(2-Chlorophenyl) methyl cyanocarbonimidodithioate is a potent insecticide that has been widely used in agriculture for decades. While it has proven to be highly effective against a wide range of insect pests, its potential environmental impact and toxicity to non-target organisms are significant concerns. Ongoing research into the development of safer and more environmentally friendly alternatives is essential to ensure sustainable pest management practices in agriculture.
Synthesemethoden
CMCD can be synthesized by reacting 2-chlorobenzaldehyde with methylamine, followed by reaction with carbon disulfide and sodium hydroxide. The resulting product is then treated with cyanogen chloride to form CMCD.
Wissenschaftliche Forschungsanwendungen
CMCD has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. CMCD has also been studied for its potential use as a fungicide and herbicide.
Eigenschaften
CAS-Nummer |
152381-98-1 |
|---|---|
Produktname |
(2-Chlorophenyl) methyl cyanocarbonimidodithioate |
Molekularformel |
C9H7ClN2S2 |
Molekulargewicht |
242.8 g/mol |
IUPAC-Name |
[(2-chlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 |
InChI-Schlüssel |
DRHCVTARQLZMQG-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CC=C1Cl |
Kanonische SMILES |
CSC(=NC#N)SC1=CC=CC=C1Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
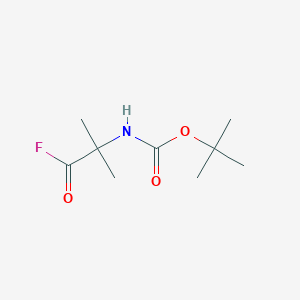
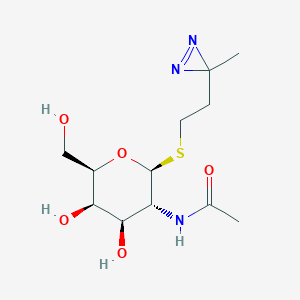
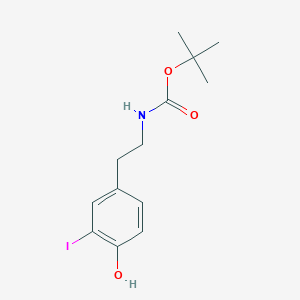
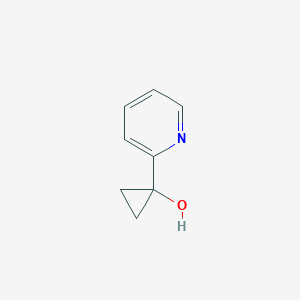
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
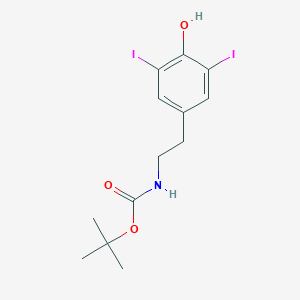
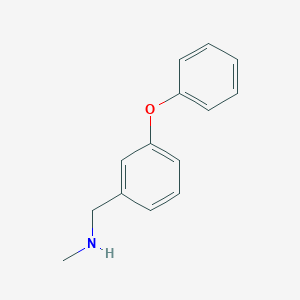
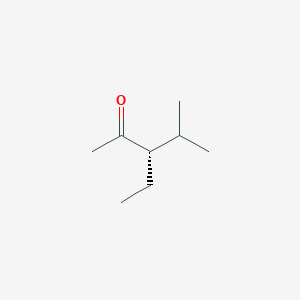
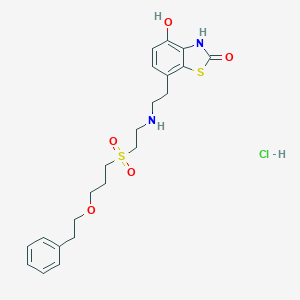
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)

